

Architecting Bioactive Compounds: Advanced Functionalization of 1-Octyl-1H-pyrazol-4-amine

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Compound of Interest

Compound Name: 1-Octyl-1H-pyrazol-4-amine

CAS No.: 1152512-28-1

Cat. No.: B6353181

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Executive Rationale

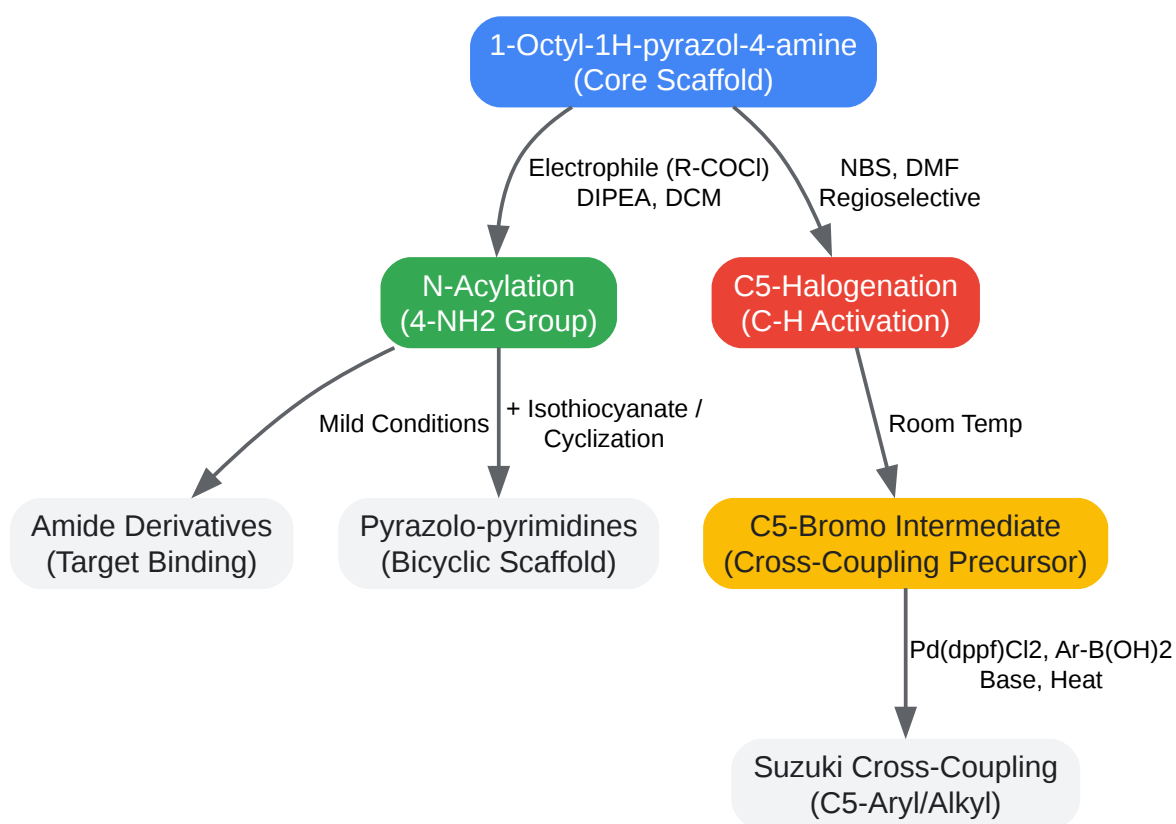
In modern drug discovery, the pyrazole ring is a privileged pharmacophore, heavily featured in FDA-approved therapeutics ranging from anti-inflammatories to kinase inhibitors. Specifically, 4-aminopyrazoles serve as versatile precursors for synthesizing complex bicyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are structural analogs of purines and potent ATP-competitive inhibitors.

The introduction of an N1-octyl chain in **1-Octyl-1H-pyrazol-4-amine** (CAS 1152512-28-1) provides a unique pharmacokinetic advantage. The highly lipophilic octyl tail significantly enhances membrane permeability and can anchor the molecule in hydrophobic protein binding pockets. Meanwhile, the 4-amino group and the C3/C5 positions of the pyrazole core remain accessible for divergent synthetic functionalization. This application note details the mechanistic rationale and self-validating protocols required to functionalize this specific scaffold selectively.

Mechanistic Causality and Regioselectivity

Functionalizing **1-octyl-1H-pyrazol-4-amine** requires navigating the competing reactivity of the primary amine and the electron-rich pyrazole core.

- N-Functionalization (C4-NH₂): The 4-amino group is highly nucleophilic due to the +M (mesomeric) effect of the adjacent pyrazole ring. It readily undergoes chemoselective acylation, sulfonylation, and reductive amination under mild conditions to yield bioactive intermediates .
- C-H Functionalization (C3/C5): The pyrazole ring is highly susceptible to electrophilic aromatic substitution (SEAr). Because the C4 position is occupied by the amino group, electrophiles (like halogens) will target the C3 or C5 positions. While the N1-octyl group exerts a mild steric hindrance at C5, the C5 position remains the kinetically favored site for electrophilic trapping due to the inductive electron-withdrawing effect of the adjacent N1 nitrogen .



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Divergent functionalization pathways for **1-Octyl-1H-pyrazol-4-amine**.

Quantitative Data: Optimization of C5-Bromination

Before performing advanced cross-coupling, the pyrazole must be halogenated. The electron-rich nature of 4-aminopyrazoles makes them prone to oxidative degradation if harsh halogens (like Br₂) are used. N-Bromosuccinimide (NBS) provides a controlled release of electrophilic bromine.

Reagent	Solvent	Temperature	Time (h)	C5-Bromo Yield (%)	Impurity Profile (Over-oxidation)
Br ₂ (1.1 eq)	AcOH	25 °C	2.0	34%	High (Extensive black tar formation)
NBS (1.05 eq)	THF	0 °C to RT	4.0	62%	Moderate (Competitive N-bromination)
NBS (1.05 eq)	DMF	0 °C	1.5	89%	Low (Clean regioselective conversion)
NBS (1.05 eq)	MeCN	-10 °C	3.0	78%	Low (Kinetically slow reaction rate)

Table 1: Optimization of the regioselective C5-bromination. DMF at 0 °C stabilizes the bromonium intermediate, preventing oxidative degradation of the delicate 4-amino group.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Objective: Functionalize the C4-amine without cross-reacting with the pyrazole ring nitrogens.

Causality & Expert Insight: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct. Dichloromethane (DCM) is chosen as the solvent because it lacks hydrogen-bonding capabilities, keeping the 4-amino group highly reactive and unsolvated.

- Preparation: Dissolve **1-octyl-1H-pyrazol-4-amine** (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
- Base Addition: Add DIPEA (1.5 mmol). Causality: A 1.5x stoichiometric excess ensures complete neutralization of the evolving HCl, preventing the protonation of the 4-amino group which would instantly halt the reaction.
- Electrophile Addition: Cool the mixture to 0 °C. Dropwise add the desired acid chloride (1.1 mmol) over 10 minutes. Causality: Cooling mitigates the highly exothermic acylation, preventing thermal degradation of the pyrazole core.
- Self-Validation (In-Process Control): After 1 hour, check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (primary amine) will stain positive with Ninhydrin (yielding a purple spot), whereas the product (amide) will be Ninhydrin-negative but highly UV-active at 254 nm.
- Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the organic layer with DCM (3 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Spectroscopic Verification: ¹H NMR will show a distinct downfield shift of the N-H proton (typically >8.0 ppm) and the complete disappearance of the broad -NH₂ singlet (~4.0 ppm).

Protocol B: C5-Bromination and Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl group at the C5 position to expand the hydrophobic footprint of the scaffold. Causality & Expert Insight: Pyrazole nitrogens are notorious for chelating palladium catalysts, leading to catalyst poisoning and "dead" reactions. To overcome this, we utilize Pd(dppf)Cl₂ in the cross-coupling step. The bidentate dppf ligand creates a sterically demanding coordination sphere around the palladium, preventing the pyrazole nitrogens from displacing the ligand and deactivating the metal center.

Step 1: Regioselective C5-Bromination

- Dissolve **1-octyl-1H-pyrazol-4-amine** (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C.
- Add a solution of NBS (1.05 mmol) in DMF (2 mL) dropwise in the dark. Causality: Ambient light can trigger radical bromination pathways (targeting the aliphatic octyl chain); keeping the flask wrapped in foil ensures strict electrophilic aromatic substitution at the C5 position.
- Self-Validation: LC-MS will show a mass shift of +78/80 Da (the characteristic 1:1 isotopic pattern of bromine). The ¹H NMR singlet for the C5-H (typically around 7.2 ppm) will completely disappear, leaving only the C3-H signal.

Step 2: Suzuki-Miyaura Coupling

- In a Schlenk tube, combine the C5-bromo intermediate (1.0 mmol), an arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL).
- Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The biphasic Dioxane/Water system dissolves both the highly lipophilic octyl-pyrazole and the inorganic base, facilitating the crucial transmetalation step of the catalytic cycle.
- Heat the sealed tube at 90 °C for 12 hours under argon.
- Self-Validation: The reaction mixture will transition from a reddish-orange suspension to a dark black mixture as Pd(0) aggregates upon completion. TLC will confirm the total consumption of the brominated intermediate.
- Purification: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract with EtOAc, dry, and purify via flash chromatography.

References

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